An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAE: Structure, Properties, and Application in Antibody-Drug Conjugates
An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAE: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MAL-di-EG-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support researchers in the field of targeted cancer therapy.
Introduction
MAL-di-EG-Val-Cit-PAB-MMAE is a sophisticated drug-linker conjugate designed for covalent attachment to monoclonal antibodies (mAbs). It combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a precisely engineered linker system. This linker is designed to be stable in systemic circulation and to release the cytotoxic payload selectively within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. The components of this drug-linker are:
-
Maleimide (B117702) (MAL): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.
-
di-Ethylene Glycol (di-EG): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active MMAE payload.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Chemical Structure and Properties
The rational design of MAL-di-EG-Val-Cit-PAB-MMAE results in a molecule with specific chemical properties conducive to its function in an ADC.
Chemical Structure
Caption: Structural components of an antibody conjugated to MAL-di-EG-Val-Cit-PAB-MMAE.
Physicochemical Properties
A summary of the key chemical properties of MAL-di-EG-Val-Cit-PAB-MMAE is provided in the table below. It is important to note that this compound is reported to be unstable in solution, and freshly prepared solutions are recommended for conjugation reactions.
| Property | Value | Reference |
| Molecular Formula | C₇₂H₁₁₂N₁₂O₁₈ | [1] |
| Molecular Weight | 1433.73 g/mol | [1] |
| Solubility | Soluble in DMSO (50 mg/mL) | MedChemExpress |
| Storage | Store at -20°C | BroadPharm |
| Purity | Typically >98% | BroadPharm |
Mechanism of Action
The efficacy of an ADC utilizing MAL-di-EG-Val-Cit-PAB-MMAE is dependent on a series of well-orchestrated events, from systemic circulation to the targeted release of the cytotoxic payload.
Caption: The sequential mechanism of action for an ADC utilizing the MAL-di-EG-Val-Cit-PAB-MMAE linker.
Experimental Protocols
The following section provides generalized experimental protocols for the synthesis of a drug-linker analogous to MAL-di-EG-Val-Cit-PAB-MMAE and its conjugation to an antibody. These protocols are for informational purposes and may require optimization for specific applications.
Synthesis of a Representative Drug-Linker (MC-Val-Cit-PAB-MMAE)
While a specific protocol for MAL-di-EG-Val-Cit-PAB-MMAE is not publicly available, the synthesis of the closely related MC-Val-Cit-PAB-MMAE provides a relevant example of the chemical steps involved. The synthesis is a multi-step process that involves the preparation of the protected dipeptide-PAB moiety, coupling to MMAE, followed by deprotection and addition of the maleimide group.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Maleimidocaproic acid (MC-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Standard solvents for organic synthesis and purification (e.g., DCM, Ethyl Acetate, Hexanes)
-
HPLC for reaction monitoring and purification
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB-OH to MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, HOBt, and DIPEA in DMF.
-
Add HATU to the solution and stir at room temperature.
-
Monitor the reaction by HPLC until completion.
-
Purify the product, Fmoc-Val-Cit-PAB-MMAE, by preparative HPLC.
-
-
Fmoc Deprotection:
-
Treat the purified Fmoc-Val-Cit-PAB-MMAE with a solution of piperidine in DMF.
-
Stir at room temperature and monitor the deprotection by HPLC.
-
Upon completion, purify the resulting NH2-Val-Cit-PAB-MMAE by preparative HPLC.
-
-
Coupling of Maleimidocaproic Acid (MC):
-
Activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form the MC-NHS ester.
-
Dissolve the NH2-Val-Cit-PAB-MMAE from the previous step in DMF.
-
Add the MC-NHS ester to the solution and stir at room temperature.
-
Monitor the reaction by HPLC.
-
Once complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
-
Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) of choice
-
MAL-di-EG-Val-Cit-PAB-MMAE
-
Reduction buffer (e.g., PBS with EDTA)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation buffer (e.g., PBS)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in the reduction buffer.
-
Add the reducing agent (DTT or TCEP) to the antibody solution. The molar excess of the reducing agent will influence the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Dissolve the MAL-di-EG-Val-Cit-PAB-MMAE in a suitable organic solvent (e.g., DMSO) and then dilute in the conjugation buffer.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction to completion.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or HIC.
-
Characterize the purified ADC for DAR, aggregation, and purity.
-
Data Presentation
The following tables summarize key quantitative data related to the performance of ADCs utilizing similar Val-Cit-MMAE constructs.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its potency, pharmacokinetics, and toxicity. For ADCs utilizing cysteine conjugation, a DAR of approximately 4 is often targeted.
| ADC Example | Linker | Target DAR | Achieved DAR | Reference |
| Brentuximab Vedotin | MC-Val-Cit-PAB | 4 | ~4 | Adcetris® Prescribing Information |
| Enfortumab Vedotin | MC-Val-Cit | 4 | ~3.8 | Padcev® Prescribing Information |
| Polatuzumab Vedotin | MC-Val-Cit-PAB | 4 | ~3.5 | Polivy® Prescribing Information |
In Vitro Cytotoxicity
The potency of MMAE-based ADCs is typically in the nanomolar to picomolar range against antigen-positive cancer cell lines.
| ADC | Cell Line | Target Antigen | IC₅₀ (ng/mL) | Reference |
| Brentuximab Vedotin | Karpas 299 | CD30 | ~10 | Sutherland et al., Blood (2006) |
| Trastuzumab-MC-VC-PAB-MMAE | SK-BR-3 | HER2 | 12.6 | Sun et al., Bioconjugate Chem. (2017) |
Conclusion
MAL-di-EG-Val-Cit-PAB-MMAE is a highly engineered drug-linker that plays a pivotal role in the development of effective and safe antibody-drug conjugates. Its design incorporates features that address the key challenges in ADC development, including solubility, stability, and targeted drug release. The information presented in this guide provides a foundational understanding for researchers working to harness the potential of this technology in the fight against cancer. Further optimization of linker chemistry and conjugation strategies will continue to advance the field of targeted therapeutics.
